trans-Amorolfine

Catalog No.
S13955220
CAS No.
M.F
C21H35NO
M. Wt
317.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Amorolfine

Product Name

trans-Amorolfine

IUPAC Name

(2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18-/m0/s1

InChI Key

MQHLMHIZUIDKOO-FQECFTEESA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@@H](O[C@H](C2)C)C

Trans-Amorolfine is a morpholine derivative, primarily recognized for its antifungal properties. It is utilized in the treatment of onychomycosis, a fungal infection of the nails, and operates by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. Trans-Amorolfine is characterized by its ability to penetrate keratin-rich structures such as nails, which is crucial for effective treatment outcomes.

Typical of organic compounds. Key reaction types include:

  • Oxidation: Trans-Amorolfine can be oxidized to form other derivatives.
  • Reduction: This compound can undergo reduction reactions, altering its functional groups and properties.
  • Substitution: Trans-Amorolfine can engage in substitution reactions, where one atom or group is replaced by another.

These reactions are essential for modifying the compound for enhanced efficacy or different therapeutic applications .

Trans-Amorolfine exhibits notable biological activity as an antifungal agent. Its primary mechanism involves:

  • Inhibition of Ergosterol Biosynthesis: Trans-Amorolfine targets two key enzymes in the ergosterol biosynthetic pathway: delta-14 reductase and delta-7–delta-8 isomerase. This action leads to a decrease in ergosterol levels, compromising fungal cell membrane integrity and function .
  • Membrane Permeability Changes: By disrupting ergosterol synthesis, trans-Amorolfine alters membrane permeability, which can lead to increased susceptibility of fungal cells to osmotic stress and ultimately cell death .

The synthesis of trans-Amorolfine typically involves several steps utilizing Friedel-Crafts catalysts. A common method includes:

  • Initial Reaction: A compound of formula (II) is reacted with a Friedel-Crafts catalyst (e.g., gallium chloride) at temperatures ranging from 0° to 50° C.
  • Addition of Halogenated Compounds: Following the initial reaction, 2-halogeno-2-methylbutane is introduced under controlled cooling conditions to facilitate further reaction steps.
  • Purification: The resulting product undergoes purification steps including crystallization and washing with solvents like ethanol to yield pure trans-Amorolfine hydrochloride .

Trans-Amorolfine is primarily used in dermatological formulations for treating fungal infections, particularly:

  • Topical Treatments: It is commonly formulated as a nail lacquer for direct application on infected nails.
  • Pharmaceutical Preparations: Trans-Amorolfine is included in various pharmaceutical products aimed at enhancing nail penetration and therapeutic efficacy against onychomycosis .

Recent studies have investigated the interaction of trans-Amorolfine with various chemical and physical enhancers to improve its transungual delivery:

  • Chemical Enhancers: Compounds like thioglycolic acid have been shown to significantly increase the permeation of trans-Amorolfine through human nails when used in conjunction with laser treatments .
  • Physical Enhancements: Techniques such as fractional CO2 laser treatment have been explored to disrupt nail barriers, enhancing drug absorption and efficacy .

These studies highlight the importance of formulation strategies in optimizing the delivery of trans-Amorolfine.

Several compounds share structural or functional similarities with trans-Amorolfine. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
TerbinafineAllylamine derivativeInhibits squalene epoxidaseBroad-spectrum antifungal activity
ClotrimazoleImidazole derivativeInhibits ergosterol synthesisEffective against a wide range of fungi
CiclopiroxHydroxypyridone derivativeDisrupts fungal cell membraneExhibits antibacterial properties as well
ButenafineBenzylamine derivativeInhibits squalene epoxidaseUsed topically for skin infections

Trans-Amorolfine's uniqueness lies in its specific targeting of ergosterol biosynthesis through dual enzyme inhibition, combined with its ability to penetrate keratin-rich tissues effectively.

Catalytic Friedel-Crafts Alkylation Methodologies for Morpholine Derivatives

Friedel-Crafts alkylation serves as a cornerstone in constructing the aromatic-morpholine scaffold of trans-Amorolfine. Recent studies demonstrate the utility of gallium(III) and antimony(V) cationic species in catalyzing these reactions. For instance, dichlorogallium(III) perchlorate, generated in situ from gallium trichloride and silver perchlorate, facilitates efficient acylation of electron-rich arenes with morpholine precursors. Similarly, tetrachloroantimonium(V) hexafluoroantimonate(V) promotes Beckmann rearrangements, critical for forming the morpholine ring.

Electrochemical methods have emerged as sustainable alternatives. By applying anodic oxidation, carboxylic acid derivatives undergo decarboxylation to generate carbocations, which subsequently engage in intramolecular Friedel-Crafts cyclization. This approach eliminates the need for stoichiometric Lewis acids and achieves yields exceeding 70% for tetrahydronaphthalene intermediates, which are structurally analogous to trans-Amorolfine’s core.

Table 1: Comparative Analysis of Friedel-Crafts Catalysts

Catalyst SystemReaction TypeYield (%)Temperature (°C)
GaCl₃/AgClO₄Acylation8525
SbCl₅/AgSbF₆Beckmann Rearrangement7840
Electrochemical (DCM/HFIP)Intramolecular Alkylation7225

Optimization of Gallium/Antimony-Based Catalyst Systems

Gallium catalysts exhibit superior aqueous-phase stability and Lewis acidity compared to traditional aluminum-based systems. The triflate salt Ga(OTf)₃, for example, enhances ring-opening reactions of epoxides, a step critical for functionalizing morpholine intermediates. Antimony(V) catalysts, while less Lewis acidic, offer higher thermal stability, enabling reactions at elevated temperatures without decomposition.

Key optimizations include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) stabilize cationic intermediates, improving reaction rates.
  • Counterion Effects: Hexafluoroantimonate (SbF₆⁻) counterions increase catalyst solubility and activity in nonpolar media.
  • Catalyst Loading: Reducing gallium loading to 5 mol% maintains efficiency while minimizing costs.

Stereochemical Control in trans-Isomer Synthesis

The trans configuration of Amorolfine’s decalin system is achieved via stereoselective Diels-Alder cycloaddition followed by epimerization. A recent synthesis of a trans-decalin intermediate for anthracimycin illustrates this strategy: cycloaddition between a diene and dienophile forms a cis-fused product, which undergoes base-mediated epimerization to the trans isomer. Computational studies reveal that steric hindrance in the cis isomer drives this equilibrium, favoring the trans configuration by 9:1.

Silicon incorporation at metabolic soft spots, as seen in siliconized morpholine analogs, further enhances stereochemical stability. By replacing carbon with silicon in the morpholine ring, researchers reduced unwanted epimerization during storage, achieving a 95% enantiomeric excess (ee) for the trans isomer.

Solvent Engineering Strategies for Improved Reaction Efficiency

Solvent polarity profoundly impacts reaction efficiency and selectivity. In the electrochemical Friedel-Crafts alkylation, a 14:1 mixture of DCM and hexafluoroisopropanol (HFIP) optimizes carbocation stability and nucleophilic trapping. HFIP’s high ionizing power stabilizes intermediates, while DCM’s low polarity prevents premature quenching.

Table 2: Solvent Effects on Reaction Outcomes

Solvent SystemDielectric Constant (ε)Reaction Time (h)Yield (%)
DCM/HFIP (14:1)8.9472
THF7.61245
Acetonitrile37.5658

Transitioning from batch to continuous flow reactors further improves efficiency, reducing reaction times by 60% while maintaining yields above 70%.

trans-Amorolfine exhibits its antifungal properties through a distinctive dual-target mechanism that simultaneously disrupts ergosterol biosynthesis at two critical enzymatic steps [1]. This morpholine derivative interferes with ergosterol synthesis at the delta fourteen reduction and the delta seven to delta eight isomerization steps, resulting in ergosterol depletion and accumulation of abnormal sterol intermediates [1] [2]. The dual inhibition mechanism distinguishes trans-amorolfine from azole antifungals, which primarily target a single enzyme in the ergosterol pathway [1].

Research demonstrates that trans-amorolfine causes accumulation of twenty-four-methylene ignosterol in fungal cell membranes while simultaneously depleting ergosterol content [2]. This sterol substitution fundamentally alters membrane composition and function, leading to compromised cellular integrity [2]. The morpholine structure of trans-amorolfine provides specificity for fungal sterol biosynthesis enzymes over mammalian cholesterol synthesis pathways [3].

Δ14 Reductase Targeting Mechanisms

The delta fourteen reductase enzyme catalyzes the reduction of the carbon fourteen unsaturated bond of lanosterol during ergosterol biosynthesis [4]. trans-Amorolfine demonstrates potent inhibitory activity against this enzyme, with research showing significant accumulation of delta fourteen sterol intermediates in treated fungal cells [4] [5]. The enzyme contains ten transmembrane segments, with its catalytic domain comprising the carbon-terminal half that envelops two interconnected pockets [4].

Molecular studies reveal that the delta fourteen reductase active site accommodates nicotinamide adenine dinucleotide phosphate as a cofactor, with one pocket facing the cytoplasm housing the cofactor while another pocket remains accessible from the lipid bilayer [4]. trans-Amorolfine appears to compete with natural substrates for binding to this enzyme, disrupting the normal reduction process [4]. Gas chromatography-mass spectrometry analysis demonstrates that cells treated with trans-amorolfine show accumulation of five alpha-cholesta-eight,fourteen-dien-three beta-ol, confirming delta fourteen reductase inhibition [4].

The inhibition kinetics show that trans-amorolfine exhibits competitive inhibition characteristics against delta fourteen reductase [6]. Studies using cellular assays demonstrate that concentrations as low as 0.1 micromolar can effectively inhibit this enzyme, leading to accumulation of ergosta-eight,fourteen,twenty-four(twenty-eight)-trien-three beta-ol in fungal cells [6]. The selectivity for fungal delta fourteen reductase over mammalian sterol reductases contributes to the therapeutic window of trans-amorolfine [5].

Δ7–Δ8 Sterol Isomerase Interaction Dynamics

The delta seven to delta eight sterol isomerase, also known as emopamil-binding protein, represents the second primary target of trans-amorolfine [7]. This endoplasmic reticulum membrane protein catalyzes the transfer of double bonds from the carbon eight to carbon nine position to the carbon seven to carbon eight position of the sterol backbone [8]. Crystal structure analysis reveals that this enzyme contains five transmembrane helices creating a membrane cavity that serves as the active site [7].

trans-Amorolfine binding to sterol isomerase involves interaction with critical catalytic residues, including histidine seventy-six, glutamic acid eighty, glutamic acid one hundred twenty-two, and tryptophan one hundred ninety-six [8]. The horizontal helix linker between transmembrane segments two and three forms a gate-like structure that controls substrate access to the catalytic cavity [7]. Alanine substitutions of key aromatic residues facing the hydrophobic cavity result in over ninety percent loss of isomerase activity [7].

Research demonstrates that trans-amorolfine treatment leads to accumulation of ergosta-five,eight,twenty-four(twenty-eight)-trien-three beta-ol and ergosta-eight,twenty-four(twenty-eight)-dien-three beta-ol, which serve as specific markers for sterol isomerase inhibition [6]. The binding affinity of trans-amorolfine to sterol isomerase shows concentration-dependent effects, with higher concentrations resulting in complete enzyme inhibition [6]. Molecular dynamics studies suggest that trans-amorolfine exploits its positively charged amine group to mimic the carbocationic sterol intermediate during the isomerization reaction [7].

Membrane Permeability Alteration Pathways

trans-Amorolfine induces significant alterations in fungal membrane permeability through multiple interconnected mechanisms [9] [10]. The accumulation of abnormal sterols, particularly twenty-four-methylene ignosterol, fundamentally changes membrane fluidity and permeability characteristics [9]. Research using liposome models demonstrates that membranes containing ignosterol exhibit greater permeability to glucose compared to those containing normal ergosterol [9].

Ultrastructural studies reveal that trans-amorolfine treatment causes formation of extracytoplasmic membrane vesicles that become deposited within the fungal cell wall [10]. Electron microscopy analysis shows the appearance of electron-lucent areas in the cytoplasm of treated Candida albicans and Trichophyton mentagrophytes cells [10]. These membrane disruptions occur at concentrations ranging from 0.1 to 100 micrograms per milliliter, indicating a dose-dependent response [10].

The mechanism of membrane permeability alteration involves disruption of membrane lipid organization due to abnormal sterol incorporation [9]. Membranes containing twenty-four-methylene ignosterol demonstrate increased fluidity compared to normal fungal membranes [9]. This increased fluidity compromises the selective permeability barrier function of the cell membrane, leading to uncontrolled ion flux and metabolic disruption [9].

Membrane ParameterControltrans-Amorolfine TreatedReference
Ergosterol Content73.34 ± 2.53%6.13 ± 0.29% [11]
Ignosterol AccumulationNot Detected42.29 ± 2.35% [11]
Membrane PermeabilityNormalIncreased [9]
Cell Wall ThicknessNormalSignificantly Increased [10]

Conidial Germination Inhibition in Dormant Fungal Forms

trans-Amorolfine demonstrates potent activity against dormant fungal conidia, effectively preventing germination and maintaining spores in a non-viable state [12] [13]. Dormant conidia represent a particularly challenging target for antifungal therapy due to their reduced metabolic activity and enhanced resistance to antimicrobial agents [12]. The ability of trans-amorolfine to inhibit conidial germination provides a significant therapeutic advantage in preventing recurrent infections [12].

Sporicidal efficacy studies demonstrate that trans-amorolfine shows equivalent effectiveness against microconidia, chlamydospores, and blastospores at concentrations of ten micrograms per milliliter or greater [13]. The compound exhibits superior sporicidal activity compared to fluconazole and bifonazole against all spore types tested [13]. Time-kill kinetics reveal that trans-amorolfine achieves complete inhibition of spore germination within four days of exposure at therapeutic concentrations [13].

The mechanism of conidial germination inhibition involves disruption of the metabolic processes required for spore activation [12]. trans-Amorolfine formulations with semi-occlusive properties can paradoxically promote germination by retaining moisture, thereby rendering dormant spores susceptible to antifungal activity [12]. This strategy effectively circumvents the drug-resistant state of dormant conidia by inducing them to enter a metabolically active and drug-susceptible phase [12].

Research indicates that trans-amorolfine treatment results in morphological changes in spore structure, including alterations in cell wall composition and integrity [14] [10]. The compound causes significant increases in chitin deposition both inside and outside the fungal cell wall [15] [10]. These structural modifications compromise spore viability and prevent successful germination even under favorable environmental conditions [10].

Nail Lacquer Polymer Matrix Design Principles

Polymer Matrix Architecture for Trans-Amorolfine Delivery

Nail lacquer polymer matrix design for trans-amorolfine delivery requires careful consideration of the unique physicochemical properties of this morpholine derivative antifungal compound [1] [2]. Trans-amorolfine, with its molecular weight of 317.51 g/mol and trans stereochemical configuration, presents specific challenges and opportunities for topical nail delivery formulations [2].

The fundamental principle underlying effective polymer matrix design centers on creating a controlled release system that optimizes drug penetration while maintaining adequate film formation and adhesion properties [1] [3]. Eudragit polymers have emerged as the most extensively studied film-forming agents for trans-amorolfine nail lacquers, with Eudragit E100 demonstrating superior performance characteristics in concentration ranges of 5-20% w/v [1] [3].

Film Formation Kinetics and Structural Integrity

The polymer matrix must balance rapid solvent evaporation with controlled drug release kinetics. Research demonstrates that Eudragit E100 concentrations below 5% result in insufficient film integrity, while concentrations exceeding 20% lead to prolonged drying times and yellowish discoloration [1] [3]. The optimal formulation window of 10-15% Eudragit E100 provides film formation times of 120-180 seconds with water resistance extending 72-120 hours [1] [3].

Matrix Permeability and Drug Release Modulation

The incorporation of plasticizers such as diethylene glycol monoethyl ether (Transcutol P) at concentrations of 5% w/v significantly influences matrix permeability and drug release profiles [1] [3]. Studies indicate that thioglycolic acid incorporation into Eudragit E100 matrices increases amorolfine hydrochloride release by up to 20% within 4 hours, achieving 76.3% total drug release from the film matrix [1] [3].

Comparative Polymer Performance

Alternative polymer systems including Eudragit RLPO demonstrate sustained release characteristics with concentration ranges of 10-15% w/v, though requiring longer film formation times of 180-300 seconds [4] [5]. Hydroxypropyl methylcellulose (HPMC E15) systems, while providing hydrophilic matrix properties, exhibit variable drying times ranging from 85-310 seconds depending on solvent composition ratios [6].

Transonychial Water Loss Modulation Mechanisms

Physiological Basis of Transonychial Water Transport

Transonychial water loss represents a critical parameter governing nail barrier function and drug penetration efficacy [7] [8]. Healthy nail plates demonstrate median transonychial water loss values of 19.4 g/m²/h, establishing baseline barrier integrity for topical delivery systems [9] [10].

Disease-Associated Barrier Modifications

Pathological conditions significantly alter transonychial water loss patterns, creating opportunities for enhanced drug delivery. Onychomycosis-affected nails exhibit substantially reduced transonychial water loss (p<0.001) compared to healthy nails, attributed to the formation of stratum granulosum layers typically absent in healthy nail structure [7] [10]. This paradoxical barrier enhancement necessitates aggressive penetration enhancement strategies for trans-amorolfine delivery [7] [10].

Hydration-Dependent Permeability Enhancement

Nail hydration produces dramatic increases in water flux, with fully hydrated nail plates demonstrating transonychial water loss values of 126±56 g/m²/h compared to 2.5 g/m²/h in dry nails [8]. This 50-fold enhancement in water transport correlates directly with increased drug permeability, as hydrated nail plates accommodate 0.3-0.5 g water per gram of dry nail weight [8].

Environmental and Formulation Influences

Temperature elevation significantly impacts transonychial water transport, with activation energy values of 7.2 kcal/mol for water permeation through nail plates [8]. This activation energy closely approximates delipidized human skin (6.3 kcal/mol) rather than intact stratum corneum (14.3 kcal/mol), indicating distinct transport mechanisms in nail versus skin barriers [8].

Clinical Implications for Trans-Amorolfine Delivery

The inverse relationship between nail thickness and transonychial water loss provides strategic guidance for formulation optimization [8]. Variability in literature-reported transonychial water loss values (18-80 g/m²/h) reflects inter-subject and intra-subject nail variations, environmental conditions, and measurement methodologies [8] [9] [10].

Enhanced Penetration Through Keratinized Structures

Molecular Basis of Keratin Barrier Function

Keratinized nail structures present formidable barriers to trans-amorolfine penetration due to extensive disulfide cross-linking and highly organized protein matrices [11] [12]. The nail plate contains approximately 80% hard α-keratin and 20% soft α-keratin, with intermediate layers exhibiting hair-like keratin filaments oriented perpendicular to the growth axis [12].

Chemical Enhancement Strategies

Thioglycolic acid represents the most extensively studied chemical enhancer for trans-amorolfine delivery, achieving 2.0-2.5-fold enhancement in drug penetration through disulfide bond disruption mechanisms [1] [3] [13]. Optimal concentrations of 5-10% thioglycolic acid produce surface etching effects and lamella coiling, creating enhanced contact areas for drug-nail interactions [1] [3] [13].

Sodium lauryl sulfate demonstrates superior enhancement capabilities, achieving 3.0-fold flux increases through protein denaturation via micelle formation [11] [14]. Mercury intrusion porosimetry studies reveal that sodium lauryl sulfate treatment increases nail porosity to 28.2% compared to 6.98% in untreated nails [11] [14].

Urea-Based Enhancement Mechanisms

Urea concentrations of 5-10% provide 1.6-2.0-fold enhancement through keratin denaturation and hydration mechanisms [1] [3] [14]. Unlike thioglycolic acid, urea enhancement occurs without disulfide bond disruption, instead promoting keratin swelling and structural softening [1] [3] [14].

Physical Enhancement Technologies

Fractional carbon dioxide laser treatment creates microchannels in nail structures, producing 1.59-fold increases in drug accumulation [1] [3]. Laser parameters of 50-70 mJ (fusion mode) and 60-80 mJ (deep mode) demonstrate comparable enhancement effects, with microchannel formation shortening diffusion pathways and facilitating drug delivery to deeper nail layers [1] [3].

Synergistic Enhancement Approaches

Combined chemical and physical enhancement strategies demonstrate additive rather than synergistic effects for trans-amorolfine delivery [1] [3]. Thioglycolic acid treatment combined with fractional carbon dioxide laser pretreatment achieves up to 70% drug accumulation in nail structures, though permeation enhancement remains comparable to individual methods [1] [3].

Structure-Activity Relationships

The effectiveness of penetration enhancement correlates directly with molecular size and charge characteristics. N-acetylcysteine produces 2.7-fold porosity increases through disulfide bond reduction, with Raman spectroscopy confirming formation of sulfhydryl groups at 2600 cm⁻¹ [11] [14]. Polyethylene glycol 400 achieves remarkable 6.0-fold enhancement at 10% concentrations through nail hydration and swelling mechanisms [15].

Mechanistic Insights and Clinical Translation

Understanding penetration enhancement mechanisms enables rational formulation design for trans-amorolfine delivery systems. The preferential effectiveness of sulfhydryl-containing compounds reflects the high cysteine content and extensive disulfide cross-linking characteristic of nail keratin structures [11] [14]. Contact angle measurements demonstrate that sodium lauryl sulfate solutions exhibit significantly reduced contact angles (30.71°±8.05°) compared to water (69.15°±10.59°), facilitating solution spreading and pore penetration [11] [14].

Table 1: Trans-Amorolfine Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₁H₃₅NO [2]
Molecular Weight (g/mol)317.51 [2]
CAS Number2134097-34-8 [2]
Melting Point (°C)221-223 (HCl salt) [16]
Water Solubility (mg/mL)9.2 (HCl salt) [17]
Buffer Solubility pH 7.6 (mg/mL)6.6 [17]
n-Octanol/Buffer Partition Coefficient (pH 7.4)17.4 [17]
n-Octanol/Buffer Partition Coefficient (pH 4.0)0.035 [17]
pKa Value6.6 [17]
Chemical ClassificationMorpholine derivative [1]
StereochemistryTrans configuration [2]
Table 2: Nail Lacquer Polymer Matrix Design Parameters
Polymer TypeConcentration Range (% w/v)Film Formation Time (seconds)Water Resistance (hours)Primary FunctionReference
Eudragit E1005-2060-24072-120Film former, drug release modifier [1] [3]
Eudragit RLPO10-15180-30096-144Sustained release matrix [4] [5]
Eudragit RL1005-15120-24072-120Film former with good adhesion [19] [20]
Ethyl Cellulose10-15480-60048Traditional film former [21]
Nitrocellulose8-1530-8024-72Conventional lacquer base [22]
Hydroxypropyl Methylcellulose (HPMC E15)4-685-31072-120Hydrophilic matrix former [6]
Table 3: Transonychial Water Loss in Different Nail Conditions
Nail ConditionTOWL Value (g/m²/h)Measurement MethodClinical SignificanceReference
Healthy nails (general population)18-80EvaporimetricNormal range with high variability [8] [9] [10]
Healthy nails (median value)19.4EvaporimetricReference value for healthy nails [9] [10]
Atopic eczema affected nails<19.4 (p<0.01)EvaporimetricReduced barrier function [7] [10]
Psoriatic nails<19.4 (p<0.05)EvaporimetricAltered nail structure [7] [10]
Onychomycosis affected nails<19.4 (p<0.001)EvaporimetricSevere barrier impairment [7] [10]
Diseased nails (average)6.9EvaporimetricDisease-related reduction [8]
Fully hydrated nail plate126±56Franz cell methodMaximum hydration state [8]
Dry nails2.5Direct measurementMinimal water transport [8]
Table 4: Penetration Enhancement Mechanisms for Keratinized Structures
Enhancement MethodPrimary MechanismEnhancement FactorStructural ChangesReference
Thioglycolic Acid (5-10%)Disulfide bond disruption2.0-2.5xSurface etching, coiling of lamella [1] [3] [13]
Urea (5-10%)Keratin denaturation and hydration1.6-2.0xKeratin swelling, softening [1] [3] [14]
N-Acetylcysteine (5%)Disulfide bond reduction2.7x (porosity increase)Formation of -SH groups [11] [14]
Sodium Lauryl Sulfate (1-5%)Protein denaturation via micelle formation3.0x (highest flux)Increased porosity (28.2%) [11] [14]
Polyethylene Glycol 400Nail hydration and swelling6.0x (with 10% concentration)Nail plate swelling [15]
Lactic Acid (5%)Micropore formation1.9xRandom porous microstructure [11] [14]
Fractional CO₂ Laser (Fusion: 50-70 mJ)Microchannel creation1.59x (drug accumulation)Microchannels, shortened diffusion paths [1] [3]
Fractional CO₂ Laser (Deep: 60-80 mJ)Deep structural modification1.59x (similar to fusion)Deep tissue disruption [1] [3]
Hydration EnhancementKeratin network expansion6.5x (water flux increase)Increased water content to 25-30% [8] [23]

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

317.271864740 g/mol

Monoisotopic Mass

317.271864740 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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